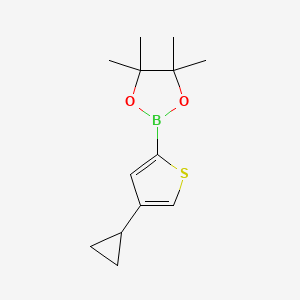

2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a thiophene ring substituted with a cyclopropyl group and a boronic ester group, making it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclopropylthiophene-2-boronic acid with a suitable reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium or nickel. The reaction is usually carried out under inert atmosphere conditions, using solvents like toluene or dioxane, and heating to around 80-100°C.

Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to form carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

Heck Reaction: Uses palladium catalysts and alkene substrates.

Boronic Acid Exchange: Involves transmetalation reactions with other boronic acids or boronic esters.

Major Products Formed:

Biaryls: Resulting from Suzuki-Miyaura coupling.

Alkenyl Boronic Esters: From Heck reactions.

Substituted Thiophenes: From boronic acid exchange reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable tool in constructing diverse molecular architectures.

Biology: In biological research, this compound is used to create fluorescent probes and imaging agents. Its derivatives can be employed in studying biological processes and developing diagnostic tools.

Medicine: The compound's derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties. Its role in drug discovery and development is significant due to its versatility in chemical synthesis.

Industry: In the chemical industry, this compound is used to produce materials with specific properties, such as polymers and advanced materials. Its applications extend to the development of new materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism by which 2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that participate in the coupling reactions.

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropylthiophene-2-boronic acid: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolane moiety.

Biphenyl-2-boronic acid: Used in similar cross-coupling reactions but features a biphenyl core.

Phenylboronic acid: A simpler boronic acid used in various organic reactions.

Uniqueness: 2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which enhances its reactivity and stability in cross-coupling reactions. Its cyclopropyl group provides steric hindrance, which can influence the selectivity and outcome of the reactions.

This compound's versatility and efficiency in organic synthesis make it a valuable reagent in both academic research and industrial applications. Its unique properties and applications continue to drive innovation in the field of chemistry.

Biologische Aktivität

2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in medicinal chemistry.

- Molecular Formula : C13H17BOS

- Molecular Weight : 229.25 g/mol

- IUPAC Name : this compound

Structure

The structure of the compound features a dioxaborolane ring with a cyclopropyl thiophene substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with various biological targets. The boron atom in the dioxaborolane structure can interact with hydroxyl groups in biomolecules such as proteins and nucleic acids. This property is particularly useful in the development of enzyme inhibitors and receptor ligands.

Pharmacological Applications

- Enzyme Inhibition : The compound has shown potential as an inhibitor in various enzymatic pathways. Its boronic acid derivatives are known to inhibit serine proteases and other enzymes critical in disease processes.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by disrupting cellular signaling pathways involved in tumor growth and metastasis.

- Neuroprotective Effects : Research suggests that it may have neuroprotective effects due to its ability to modulate neurotransmitter systems.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific serine protease involved in cancer progression. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, suggesting the compound's potential as a therapeutic agent in oncology.

Case Study 2: Anticancer Properties

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways while sparing normal cells.

Case Study 3: Neuroprotection

A neuropharmacological study evaluated the effects of the compound on neuronal cell viability under oxidative stress conditions. The findings revealed that treatment with this compound significantly improved cell survival rates compared to controls.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Moderate enzyme inhibition | Covalent binding to active site |

| Compound B | Strong anticancer effects | Induction of apoptosis |

| Compound C | Neuroprotective properties | Antioxidant activity |

This table highlights how this compound compares with similar compounds regarding their biological activities and mechanisms.

Eigenschaften

IUPAC Name |

2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-7-10(8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZFGZPSDQPWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.